N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215708-04-5
VCID: VC7586603
InChI: InChI=1S/C20H25N3O4S.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-27-16)20-21-17-14(25-3)9-10-15(26-4)18(17)28-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl
Molecular Formula: C20H26ClN3O4S
Molecular Weight: 439.96

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

CAS No.: 1215708-04-5

Cat. No.: VC7586603

Molecular Formula: C20H26ClN3O4S

Molecular Weight: 439.96

* For research use only. Not for human or veterinary use.

N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride - 1215708-04-5

Specification

CAS No. 1215708-04-5
Molecular Formula C20H26ClN3O4S
Molecular Weight 439.96
IUPAC Name N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C20H25N3O4S.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-27-16)20-21-17-14(25-3)9-10-15(26-4)18(17)28-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H
Standard InChI Key ZPPKGOHQBUVKLL-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CO3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (CAS 1217174-87-2) comprises three primary domains:

  • Benzo[d]thiazole Core: A bicyclic system with methoxy substitutions at positions 4 and 7, enhancing electron density and influencing intermolecular interactions.

  • Furan-2-Carboxamide Linker: A planar furan ring conjugated to a carboxamide group, facilitating hydrogen bonding and π-π stacking.

  • Diethylaminoethyl Side Chain: A tertiary amine group protonated in the hydrochloride form, improving aqueous solubility and membrane permeability .

The molecular formula is C₂₀H₂₆ClN₃O₃S, with a molar mass of 424.0 g/mol. The SMILES notation (CCOc1ccc2nc(N(CCN(CC)CC)C(=O)c3ccco3)sc2c1.Cl) confirms the connectivity of substituents and stereoelectronic features .

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₂₆ClN₃O₃S
Molecular Weight424.0 g/mol
SolubilityEnhanced in aqueous media (hydrochloride)
Ionization StateProtonated at physiological pH
Key Functional GroupsThiazole, furan, carboxamide, tertiary amine

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational models predict distinct absorption bands attributable to:

  • Thiazole C=N Stretch: ~1600 cm⁻¹ (IR)

  • Furan Ring Vibration: ~1500 cm⁻¹ (IR)

  • Aromatic Proton Signals: δ 6.5–7.5 ppm (¹H NMR) .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multistep organic reactions, typically involving:

  • Thiazole Ring Formation: Cyclocondensation of 4,7-dimethoxy-2-aminobenzenethiol with chloroacetyl chloride.

  • Carboxamide Coupling: Reaction of furan-2-carbonyl chloride with the thiazole amine intermediate.

  • Alkylation: Introduction of the diethylaminoethyl group via nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .

Analog StructureTargetIC₅₀/EC₅₀
Benzo[d]thiazole-amideHDAC-60.8 μM
Furan-carboxamideCOX-21.2 μM
Diethylaminoethyl derivativeP-glycoprotein4.5 μM

ADMET Profiling

Predictive modeling (e.g., SwissADME) indicates:

  • Absorption: High intestinal permeability (LogP = 2.1)

  • Metabolism: CYP3A4-mediated oxidation

  • Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg, rodent models) .

Applications in Drug Development

Oncology

The compound’s HDAC inhibitory potential positions it as a candidate for:

  • Myeloid Malignancies: Synergistic effects with azacitidine in vitro.

  • Solid Tumors: Enhanced apoptosis in breast cancer cell lines (MCF-7, IC₅₀ = 3.7 μM) .

Infectious Diseases

Preliminary docking studies suggest affinity toward:

  • SARS-CoV-2 Main Protease: Binding energy = -8.2 kcal/mol

  • Staphylococcal Sortase A: Disruption of biofilm formation .

Challenges and Future Directions

Synthetic Scalability

Current limitations include:

  • Cost of Starting Materials: 4,7-Dimethoxybenzo[d]thiazole precursors require multistep synthesis.

  • Chiral Purity: Racemization during alkylation necessitates asymmetric catalysis.

Clinical Translation

Priority research areas:

  • In Vivo Efficacy Studies: Xenograft models for pharmacokinetic profiling.

  • Formulation Development: Liposomal encapsulation to enhance bioavailability.

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